molecular formula C18H20 B14564660 (4-Benzylpent-4-en-1-yl)benzene CAS No. 61930-93-6

(4-Benzylpent-4-en-1-yl)benzene

Cat. No.: B14564660
CAS No.: 61930-93-6
M. Wt: 236.4 g/mol
InChI Key: BPLLOIALEJYKHA-UHFFFAOYSA-N
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Description

(4-Benzylpent-4-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a benzyl group and a pentenyl chain. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpent-4-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of benzene derivatives, including this compound, often involves large-scale electrophilic aromatic substitution processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpent-4-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3, anhydrous conditions.

Major Products

Scientific Research Applications

(4-Benzylpent-4-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Benzylpent-4-en-1-yl)benzene involves its interaction with various molecular targets through its aromatic ring and substituents. The benzene ring can participate in π-π interactions, while the benzyl and pentenyl groups can engage in hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity to different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpent-4-en-1-yl)benzene is unique due to its combination of a benzyl group and a pentenyl chain, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

61930-93-6

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

4-benzylpent-4-enylbenzene

InChI

InChI=1S/C18H20/c1-16(15-18-12-6-3-7-13-18)9-8-14-17-10-4-2-5-11-17/h2-7,10-13H,1,8-9,14-15H2

InChI Key

BPLLOIALEJYKHA-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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